molecular formula C16H19NO5 B4440840 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid

4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid

Cat. No.: B4440840
M. Wt: 305.32 g/mol
InChI Key: NNWRFUDDJGPSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid is an organic compound with a complex structure that includes a cyclopentyloxycarbonyl group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Cyclopentyloxycarbonyl Group: This step involves the reaction of cyclopentanol with phosgene or a phosgene equivalent to form cyclopentyloxycarbonyl chloride.

    Attachment to the Phenyl Ring: The cyclopentyloxycarbonyl chloride is then reacted with a phenylamine derivative to form the cyclopentyloxycarbonyl phenylamine intermediate.

    Formation of the Butanoic Acid Moiety: The final step involves the reaction of the intermediate with succinic anhydride under basic conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the butanoic acid moiety.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amino group and the phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxycarbonyl group can enhance binding affinity and specificity, while the amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[(methoxycarbonyl]phenyl}amino)-4-oxobutanoic acid
  • 4-({4-[(ethoxycarbonyl]phenyl}amino)-4-oxobutanoic acid
  • 4-({4-[(propoxycarbonyl]phenyl}amino)-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid is unique due to the presence of the cyclopentyloxy group, which can significantly alter its physical and chemical properties, such as solubility, stability, and reactivity. This uniqueness makes it particularly valuable in applications where these properties are critical.

Properties

IUPAC Name

4-(4-cyclopentyloxycarbonylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-14(9-10-15(19)20)17-12-7-5-11(6-8-12)16(21)22-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWRFUDDJGPSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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